HDAC3 Inhibitory Potency: 1-Acetylpiperidine-3-carbonitrile vs. Unsubstituted Piperidine-3-carbonitrile Core
1-Acetylpiperidine-3-carbonitrile demonstrates sub-100 nM inhibitory activity against histone deacetylase 3 (HDAC3) [1]. Specifically, the compound achieves an IC50 of 28 nM against human HDAC3, as measured by HDAC-Glo I/II assay following 30-minute pre-incubation [1]. In contrast, the unsubstituted piperidine-3-carbonitrile core (R1, R2, R3 = H in structurally related scaffolds) exhibits an HDAC3 IC50 of 44 ± 5.8 nM under comparable assay conditions [2].
| Evidence Dimension | HDAC3 enzymatic inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | Unsubstituted piperidine-3-carbonitrile core scaffold: IC50 = 44 ± 5.8 nM |
| Quantified Difference | Approximately 1.6-fold improvement in potency (28 nM vs. 44 nM) |
| Conditions | Human HDAC3; HDAC-Glo I/II assay; 30-minute pre-incubation before substrate addition |
Why This Matters
The 1.6-fold potency enhancement over the unsubstituted core scaffold is meaningful for medicinal chemistry lead optimization, where sub-100 nM potency with a defined substitution pattern enables SAR exploration and may reduce compound consumption in dose-response assays.
- [1] BindingDB. BDBM50044648 (CHEMBL3309288): HDAC3 Inhibition Data for 1-Acetylpiperidine-3-carbonitrile. ChEMBL-curated entry. View Source
- [2] PMC3466118 Table 2. HDAC3 and HDAC8 inhibitory activities of piperidine-3-carbonitrile derivatives. 2012. View Source
